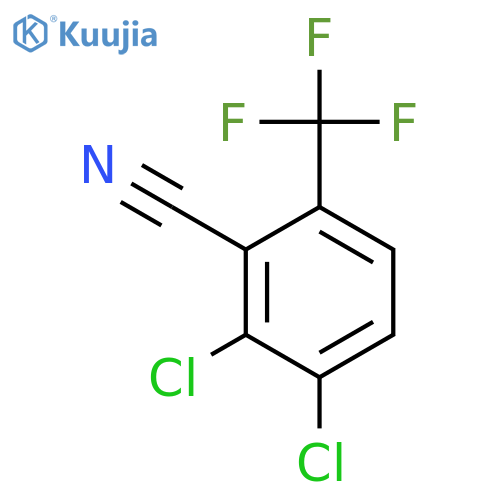Cas no 186517-39-5 (2,3-Dichloro-6-(trifluoromethyl)benzonitrile)

186517-39-5 structure
商品名:2,3-Dichloro-6-(trifluoromethyl)benzonitrile
CAS番号:186517-39-5
MF:C8H2Cl2F3N
メガワット:240.009390354156
MDL:MFCD09832276
CID:3165584
PubChem ID:10977546
2,3-Dichloro-6-(trifluoromethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloro-6-(trifluoromethyl)benzonitrile
- Benzonitrile, 2,3-dichloro-6-(trifluoromethyl)-
- MFCD09832276
- 2,3-dichloro-6-trifluoromethylbenzonitrile
- SCHEMBL7926453
- JS-4569
- CS-0449325
- AKOS015956967
- DTXSID501258235
- 186517-39-5
-
- MDL: MFCD09832276
- インチ: InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H
- InChIKey: SVRLNDUHOQEVFN-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C(=C1)Cl)Cl)C#N)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 238.9516389g/mol
- どういたいしつりょう: 238.9516389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 255.7±35.0 °C at 760 mmHg
2,3-Dichloro-6-(trifluoromethyl)benzonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2,3-Dichloro-6-(trifluoromethyl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB332011-5 g |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile; 97% |
186517-39-5 | 5g |
€590.00 | 2022-06-10 | ||
| abcr | AB332011-1 g |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile; 97% |
186517-39-5 | 1g |
€182.40 | 2022-06-10 | ||
| abcr | AB332011-1g |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile, 97%; . |
186517-39-5 | 97% | 1g |
€182.40 | 2024-04-18 | |
| abcr | AB332011-5g |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile, 97%; . |
186517-39-5 | 97% | 5g |
€590.00 | 2024-04-18 | |
| Ambeed | A281696-1g |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile |
186517-39-5 | 95+% | 1g |
$125.0 | 2024-07-28 | |
| Apollo Scientific | PC302067-1g |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile |
186517-39-5 | 98% | 1g |
£80.00 | 2025-02-21 | |
| TRC | D106750-500mg |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile |
186517-39-5 | 500mg |
$ 235.00 | 2022-06-06 | ||
| 1PlusChem | 1P00I2AD-5g |
Benzonitrile, 2,3-dichloro-6-(trifluoromethyl)- |
186517-39-5 | 5g |
$490.00 | 2024-06-17 | ||
| A2B Chem LLC | AI41973-1g |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile |
186517-39-5 | 1g |
$156.00 | 2024-04-20 | ||
| Ambeed | A281696-5g |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile |
186517-39-5 | 95+% | 5g |
$344.0 | 2024-07-28 |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
186517-39-5 (2,3-Dichloro-6-(trifluoromethyl)benzonitrile) 関連製品
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:186517-39-5)2,3-Dichloro-6-(trifluoromethyl)benzonitrile

清らかである:99%
はかる:5g
価格 ($):310.0